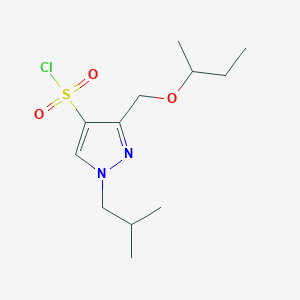

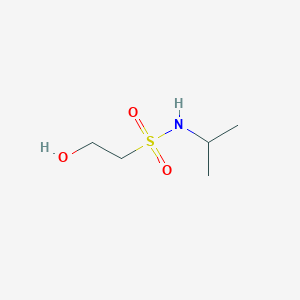

![molecular formula C12H9F3N2O4 B2826699 Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate CAS No. 339278-07-8](/img/structure/B2826699.png)

Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate is a chemical compound with the molecular formula C12H9F3N2O4 . It is used in various chemical reactions and has been mentioned in several peer-reviewed papers .

Synthesis Analysis

The synthesis of this compound involves a reaction under protection of inert gas, in the presence of an organic solvent. The reaction is thermopositive, therefore progressively adding formaldehyde in batches helps control the reaction temperature at 25-40 ℃ .Molecular Structure Analysis

The molecular structure of this compound is characterized by an average mass of 302.206 Da and a monoisotopic mass of 302.051453 Da .Chemical Reactions Analysis

The chemical reactivity of this compound allows it to participate in a variety of condensation and substitution reactions . It is also used as a reactant in the synthesis of several crop-protection products .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of the trifluoromethyl group, which is an important subgroup of fluorinated compounds .Scientific Research Applications

Synthesis of Quinolines

Ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates have been synthesized through a reaction involving ethyl 2-cyanoacetate and trifluoroacetimidoyl chloride derivatives. This process leads to the formation of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields via intramolecular cyclization, showcasing the compound's utility in creating complex quinoline structures (Darehkordi et al., 2018).

Synthesis of Hydroxamic Acids and Ureas

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate mediated Lossen rearrangement has been demonstrated as an efficient method for synthesizing ureas from carboxylic acids. This process allows for good yields without racemization, highlighting its significance in the production of hydroxamic acids and ureas, which are essential in various chemical and pharmaceutical applications (Thalluri et al., 2014).

Nucleophilic Substitution Reactions

The reactivity of chlorobenzenes with potassium salts of ethyl cyanoacetate and ethyl malonate has been explored, leading to the smooth nucleophilic substitution and formation of 2-nitrophenyl malonic ester derivatives. These derivatives can then be converted into oxindole and indole derivatives, showcasing the compound's versatility in synthesizing heterocyclic compounds (Grob & Weißbach, 1961).

Antioxidant Phenolic Compounds Extraction

Research into Juglans regia kernels has identified ethyl acetate as an effective solvent for extracting antioxidant phenolic compounds, demonstrating the compound's utility in natural product extraction and potential health benefits associated with antioxidant activities (Zhang et al., 2009).

Catalytic Reactions and Hydrolysis

Studies on the hydrolysis of esters in the presence of excess water have utilized solid acids like Cs2.5H0.5PW12O40, demonstrating the compound's application in catalysis and its effectiveness in facilitating hydrolysis reactions under environmentally friendly conditions (Kimura et al., 1997).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

ethyl 2-cyano-2-[2-nitro-5-(trifluoromethyl)phenyl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O4/c1-2-21-11(18)9(6-16)8-5-7(12(13,14)15)3-4-10(8)17(19)20/h3-5,9H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQMJXXNOGCWDTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C#N)C1=C(C=CC(=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Methyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B2826618.png)

![2-(4-fluorophenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2826619.png)

![7-methoxy-2-phenyl-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2826620.png)

![N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2826628.png)

![N-(benzo[d]thiazol-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2826629.png)

![1'-(1H-indole-3-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2826631.png)

![3-allyl-4-oxo-2-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-N-(tetrahydrofuran-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2826634.png)

![Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate](/img/structure/B2826639.png)